3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
Descripción
The compound 3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one features a dihydropyrimidin-4-one core linked to a piperidinylmethyl group substituted with a 5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and piperidine rings contribute to binding interactions in biological targets. Its synthesis likely involves reductive amination or nucleophilic substitution, as seen in related compounds .
Propiedades
IUPAC Name |
3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-1-2-14(21-9-13)22-7-4-12(5-8-22)10-23-11-20-6-3-15(23)24/h1-3,6,9,11-12H,4-5,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKJSZAYDOVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 397.82 g/mol. The presence of a trifluoromethyl group and a piperidine moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit notable antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative organisms. For instance, a study highlighted the significance of substituents on the pyrimidine ring in enhancing antibacterial activity against pathogens like E. coli and S. aureus .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | E. coli, S. aureus |
| 2-thiouracil derivatives | High | B. subtilis, C. albicans |
| Novel pyrimidine derivatives | Significant | Various bacterial strains |
Antidiabetic Potential
The compound's structural features suggest potential antidiabetic activity, particularly through inhibition of enzymes such as alpha-amylase and PTP-1B. In related studies, compounds with similar structures demonstrated significant inhibitory effects on these enzymes, showcasing their potential in managing diabetes .
| Assay Type | IC50 Value (μM) | Standard |
|---|---|---|
| Alpha-amylase Inhibition | 4.58 | Acarbose (1.58) |
| PTP-1B Inhibition | 0.91 | Ursolic Acid (1.35) |
Anticancer Activity
Some derivatives of pyrimidine have been investigated for their anticancer properties. The ability to inhibit tumor cell growth has been linked to specific structural modifications within the pyrimidine framework. The compound under discussion may exhibit similar properties based on its molecular structure .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key metabolic enzymes, which can disrupt pathogen survival and proliferation.
- Receptor Interaction : The trifluoromethyl group may enhance binding affinity to specific biological receptors or enzymes.
- Cellular Uptake : The piperidine moiety may facilitate cellular uptake, enhancing bioavailability and efficacy.
Case Studies
Several studies have explored the biological activities of pyrimidine derivatives:
- Antimicrobial Efficacy : A study demonstrated that novel pyrimidine derivatives showed promising antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural variations can lead to enhanced activity .
- Antidiabetic Studies : Another investigation revealed that certain derivatives exhibited potent inhibition of alpha-amylase, indicating their potential as therapeutic agents for diabetes management .
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- The target compound’s 5-(trifluoromethyl)pyridin-2-yl group distinguishes it from analogues with simpler aryl or heteroaryl substituents (e.g., pyridin-2-yl in or phenyl in ). This group likely improves target binding and pharmacokinetics.
- Compounds like 44g (from ) and 50g (from ) feature bulkier substituents (e.g., benzodioxolylmethylpiperidine), which may enhance selectivity but reduce solubility.
Key Observations :
- The target compound’s synthesis likely parallels methods for 44g , utilizing reductive amination for C–N bond formation.
- The one-step catalytic synthesis of the chromeno-pyrimidine contrasts with multi-step routes for pyrido-pyrimidinones, highlighting trade-offs between efficiency and structural complexity.
Physicochemical and Pharmacological Properties
Table 3: Comparative Properties
Key Observations :
- The chromeno-pyrimidine demonstrates balanced drug-like properties, suggesting the target compound may benefit from similar optimization.
Q & A
Q. Basic
- ¹H/¹³C NMR spectroscopy : To confirm regiochemistry and assess proton environments, particularly for the dihydropyrimidinone ring and trifluoromethyl group .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) spectroscopy : To identify carbonyl (C=O) and other functional groups .
Table 1 : Analytical Techniques and Applications
| Method | Application | Reference |
|---|---|---|
| NMR | Structural verification | |
| High-resolution MS | Molecular ion confirmation | |
| X-ray crystallography | Absolute configuration determination |
How can computational modeling predict physicochemical properties and drug-likeness?
Q. Advanced
- Lipophilicity (LogP) : Calculated via software like ChemAxon to assess membrane permeability. The trifluoromethyl group enhances lipophilicity, influencing bioavailability .
- Oral bioavailability : Predicted using tools like SwissADME, incorporating parameters like molecular weight (<500 Da) and hydrogen bond donors/acceptors .
- Docking studies : To model interactions with biological targets (e.g., enzymes), leveraging the piperidine moiety’s conformational flexibility .
Note : Validate computational predictions with experimental assays (e.g., solubility tests in PBS buffer) to resolve discrepancies .
What crystallographic strategies resolve the molecular structure of this compound?
Q. Advanced
- X-ray crystallography : Utilize PHENIX for structure refinement and Phaser for molecular replacement or anomalous dispersion phasing .
- Sample preparation : Crystallize the compound in aprotic solvents (e.g., acetonitrile) under controlled humidity.
- Data collection : Optimize resolution (<1.5 Å) to resolve electron density for the trifluoromethyl group and piperidine ring .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- Flow chemistry : Enhance reproducibility and scalability for steps requiring precise temperature control (e.g., cyclization) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate key steps .
What role does the trifluoromethyl group play in modulating chemical properties?
Q. Basic
- Electron-withdrawing effects : Stabilize adjacent aromatic systems, influencing reactivity in electrophilic substitutions .
- Lipophilicity enhancement : Increases membrane permeability and metabolic stability compared to non-fluorinated analogs .
How to resolve contradictions between computational predictions and experimental data?
Q. Advanced
- Solubility discrepancies : If computational models overpredict solubility, conduct Hansen solubility parameter analysis to identify compatible solvents .
- Bioavailability mismatches : Perform in vitro permeability assays (e.g., Caco-2 cell monolayers) to validate absorption predictions .
- Structural refinements : Re-optimize computational models using crystallographic data as a reference .
What mechanistic approaches study the compound’s biological activity?
Q. Advanced
- Enzyme inhibition assays : Test activity against kinases or proteases, leveraging the pyrimidinone core’s potential as a hinge-binding motif .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity for target proteins.
- Metabolic stability studies : Use liver microsomes to assess susceptibility to cytochrome P450 oxidation, guided by the trifluoromethyl group’s stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
